

# An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester

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## Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic  
NHS ester

Cat. No.: B1416414

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## Introduction

6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, also known as Boc-adipic acid NHS ester or Boc-Ad-NHS, is a heterobifunctional crosslinker of significant utility in bioconjugation, proteomics, and drug development. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a primary amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a controlled, stepwise approach to covalently linking molecules.[1][2]

The NHS ester moiety reacts efficiently with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[1] This reaction proceeds optimally under neutral to slightly basic conditions (pH 7.2-8.5).[3] The Boc group, on the other hand, provides a stable protecting group for a carboxylic acid, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid for subsequent conjugation steps.[1] This orthogonal reactivity makes it a valuable tool for creating complex biomolecular architectures.

This technical guide provides a comprehensive overview of the structure, properties, and applications of **6-(tert-Butoxy)-6-oxohexanoic NHS ester**, including detailed experimental protocols and visualizations of key chemical processes.

## Structure and Properties

The chemical structure of **6-(tert-Butoxy)-6-oxohexanoic NHS ester** is characterized by a six-carbon adipic acid backbone. One carboxyl group is modified to form a tert-butyl ester, while the other is activated as an N-hydroxysuccinimide ester.

Chemical Structure:

- IUPAC Name: 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxy)-6-oxohexanoate
- Synonyms: Boc-adipic acid NHS ester, Boc-Ad-NHS
- Chemical Formula:  $C_{14}H_{21}NO_6$  [\[4\]](#)
- Molecular Weight: 299.3 g/mol [\[4\]](#)
- CAS Number: 402958-62-7 [\[4\]](#)

## Physicochemical Data

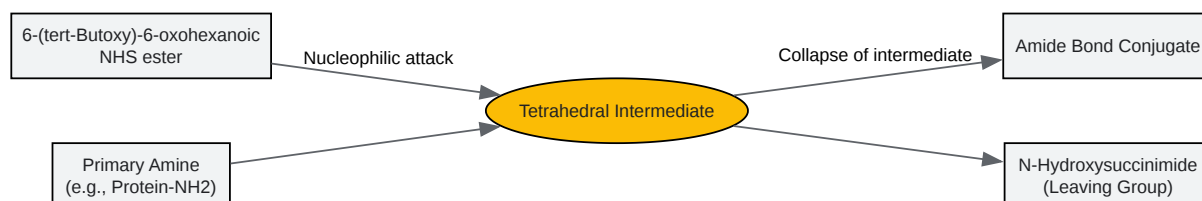
Quantitative data for **6-(tert-Butoxy)-6-oxohexanoic NHS ester** is not readily available in dedicated public datasheets. The following table summarizes key physicochemical properties, with some values estimated from its precursor, 6-(tert-butoxy)-6-oxohexanoic acid, and the related compound, adipic acid.

Property	Value	Source	Notes
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>6</sub>	[4]	
Molecular Weight	299.3 g/mol	[4]	
CAS Number	402958-62-7	[4]	
Appearance	White to off-white solid	General	Based on typical appearance of similar NHS esters.
Melting Point	~10 °C (for the carboxylic acid precursor)	[5]	The NHS ester is expected to have a higher melting point.
Boiling Point	~116 °C at 1.5 Torr (for the carboxylic acid precursor)	[5]	The NHS ester is likely to decompose at higher temperatures.
Solubility	Soluble in DMF, DMSO, and other polar aprotic organic solvents.[6][7]	General	NHS esters are generally soluble in organic solvents and have limited solubility in aqueous solutions.
pKa	~4.69 (for the carboxylic acid precursor)	[5]	This value refers to the carboxylic acid proton of the precursor.
Storage Conditions	-20°C, desiccated.[4]	Supplier Data	NHS esters are sensitive to moisture and should be stored in a dry environment to prevent hydrolysis.

## Key Chemical Reactions and Signaling Pathways

### Reaction of NHS Ester with a Primary Amine

The primary application of **6-(tert-Butoxy)-6-oxohexanoic NHS ester** involves the reaction of its NHS ester moiety with a primary amine. This is a nucleophilic acyl substitution reaction that results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Caption: Reaction mechanism of an NHS ester with a primary amine.

## Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and, in this case, a carboxylic acid (via the tert-butyl ester). It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step yields a free carboxylic acid, which can then be used for further conjugation, for example, by activation with EDC/NHS to react with another amine.

## Experimental Protocols

### Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for labeling a protein with **6-(tert-Butoxy)-6-oxohexanoic NHS ester**.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **6-(tert-Butoxy)-6-oxohexanoic NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

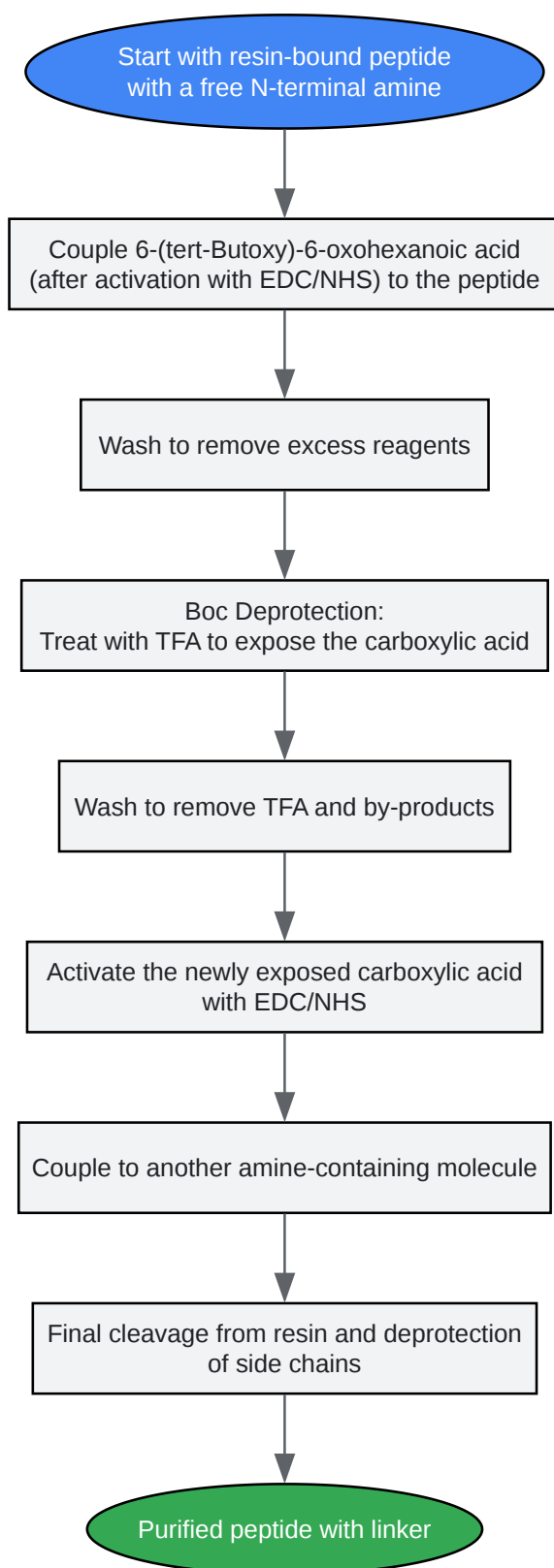
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:

- Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.
- Prepare NHS Ester Stock Solution: Immediately before use, dissolve the **6-(tert-Butoxy)-6-oxohexanoic NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess reagents and by-products by dialysis against a suitable buffer or by using a desalting column.
- Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

## Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Linker

This workflow illustrates how **6-(tert-Butoxy)-6-oxohexanoic NHS ester** can be utilized in solid-phase peptide synthesis to introduce a linker.



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Caption: General workflow for incorporating a Boc-protected linker in SPPS.

## Applications in Research and Development

The unique properties of **6-(tert-Butoxy)-6-oxohexanoic NHS ester** make it a versatile tool in various scientific disciplines:

- **Bioconjugation:** It is used to link proteins, peptides, and other biomolecules to various substrates, including surfaces, nanoparticles, and other proteins.[7][8] The adipic acid spacer provides a degree of separation between the conjugated molecules, which can be important for maintaining their biological activity.
- **Drug Development:** In the development of Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody. The acid-labile nature of the tert-butyl ester could potentially be exploited for drug release in the acidic environment of endosomes or lysosomes.
- **Proteomics:** In proteomics research, NHS esters are commonly used for chemical cross-linking to study protein-protein interactions and for the introduction of tags for protein quantification.[9] The Boc-protected carboxylate offers a site for further modification after the initial amine conjugation.
- **Surface Modification:** The NHS ester can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with primary amines. The subsequent deprotection of the Boc group can then be used to introduce a charged or reactive surface.

## Conclusion

**6-(tert-Butoxy)-6-oxohexanoic NHS ester** is a valuable heterobifunctional crosslinker that offers researchers a high degree of control over their conjugation strategies. Its amine-reactive NHS ester and acid-labile Boc-protected carboxylate provide an orthogonal system for the stepwise assembly of complex biomolecular constructs. This technical guide has provided a detailed overview of its structure, properties, and common experimental protocols, which should serve as a valuable resource for scientists and professionals in the fields of bioconjugation, drug development, and proteomics.

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